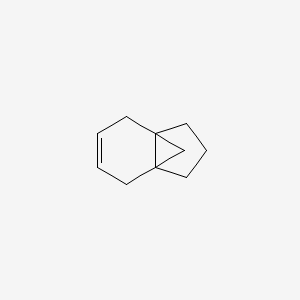

Tricyclo(4.3.1.0(1,6))deca-3-ene

Description

Historical Context and Evolution of Bridged Polycyclic Hydrocarbon Research

The study of bridged polycyclic hydrocarbons has a rich history, driven by the desire to understand the limits of chemical bonding and to create novel molecular scaffolds. Early research in this area was largely theoretical, with chemists postulating the existence of highly strained and aesthetically pleasing molecules. The mid-20th century saw significant advances in synthetic methodologies that allowed for the construction of these complex frameworks.

A pivotal moment in this field was the conceptualization and eventual synthesis of "propellanes," a class of tricyclic compounds where three rings share a single carbon-carbon bond. The term "propellane" was first coined by Ginsburg, and these molecules, particularly those with small ring sizes, exhibit a high degree of strain and unusual reactivity at the central bridgehead-bridgehead bond. The chemistry of propellanes has been a fertile ground for discovering new reactions and understanding the consequences of extreme bond angles and steric interactions. The development of synthetic routes to various propellane systems, including the [4.3.1]propellane skeleton, laid the groundwork for accessing compounds like Tricyclo(4.3.1.0(1,6))deca-3-ene.

Structural Characteristics and Chemical Significance of this compound

This compound, with the chemical formula C₁₀H₁₄ and a molecular weight of 134.22 g/mol , is a member of the [4.3.1]propellane family. publish.csiro.au Its structure consists of a six-membered ring and two five-membered rings fused in a unique bridged arrangement. The presence of a double bond at the 3-position introduces a site of unsaturation and further influences the molecule's geometry and reactivity.

The key structural feature is the tricyclo[4.3.1.0(1,6)]decane skeleton, which creates a rigid and strained framework. The bridgehead carbon atoms (C1 and C6) are particularly noteworthy, as they are involved in three fused rings, leading to significant angle strain. This inherent strain is a major driver of the compound's chemical reactivity, making it susceptible to reactions that can relieve this strain.

| Property | Value |

| Chemical Formula | C₁₀H₁₄ |

| Molecular Weight | 134.22 g/mol |

| CAS Registry Number | 17048-59-8 |

| Enthalpy of Formation (gas) | 95.80 kJ/mol publish.csiro.au |

Overview of Research Trajectories for this compound and Related Skeletal Frameworks

Research involving the this compound framework and its derivatives has explored several key areas:

Synthesis of Novel Polycyclic Systems: The strained nature of the [4.3.1]propellane skeleton makes it a valuable synthon for the construction of more complex polycyclic architectures. For instance, derivatives of this compound have been utilized as starting materials in the synthesis of azulene-annulated compounds. wikipedia.org This involves the reaction of a ketone derivative, tricyclo[4.3.1.0(1,6)]dec-3-en-8-one, to build the seven-membered ring characteristic of azulenes.

Investigation of Reactivity and Reaction Mechanisms: The double bond and the strained sigma bonds within the tricyclic system provide multiple sites for chemical transformations. Studies have focused on the reactivity of these systems towards electrophiles, their participation in cycloaddition reactions like the Diels-Alder reaction, and their behavior under photochemical conditions. For example, the electron transfer photochemistry of this compound has been investigated.

Development of New Synthetic Methodologies: The challenges associated with constructing the tricyclo[4.3.1.0]decane skeleton have spurred the development of novel synthetic methods. One such approach involves the use of molybdenum Fischer carbene complexes to generate substituted tricyclo[4.3.1.0(1,6)]deca-2,4-dienes, which are closely related to the target compound.

Exploration of Spectroscopic and Physicochemical Properties: Detailed spectroscopic analysis, particularly using nuclear magnetic resonance (NMR), has been crucial for elucidating the complex three-dimensional structures of these molecules. While detailed spectroscopic data for the parent this compound is not extensively reported in readily available literature, studies on its derivatives have provided valuable insights. For example, ¹³C NMR spectra have been used to study the structure of azulene-annulated derivatives. wikipedia.org

The research on this compound and its related frameworks continues to contribute to the fundamental understanding of strained organic molecules and provides avenues for the synthesis of novel and structurally diverse compounds.

Properties

CAS No. |

17048-59-8 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

tricyclo[4.3.1.01,6]dec-3-ene |

InChI |

InChI=1S/C10H14/c1-2-5-10-7-3-6-9(10,4-1)8-10/h1-2H,3-8H2 |

InChI Key |

YQOCENFGLUWWPG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC23CC=CCC2(C1)C3 |

Origin of Product |

United States |

Synthetic Methodologies for Tricyclo 4.3.1.0 1,6 Deca 3 Ene and Its Advanced Intermediates

Retrosynthetic Disconnection Strategies for the Tricyclo[4.3.1.0(1,6)]decane Framework

Retrosynthetic analysis of the tricyclo[4.3.1.0(1,6)]decane skeleton reveals several potential disconnection points. A primary strategy involves envisioning the molecule as a product of an intramolecular cycloaddition reaction, a powerful tool for constructing polycyclic systems. This approach simplifies the complex three-dimensional structure into more readily accessible precursors.

Another key disconnection approach considers the formation of the bridged system from a monocyclic or bicyclic precursor. This might involve ring-closing metathesis, radical cyclization, or other intramolecular bond-forming reactions. The strategic placement of functional groups on the precursor is crucial for facilitating the desired ring-forming event.

Multistep Organic Synthesis Routes to Tricyclo(4.3.1.0(1,6))deca-3-ene

The construction of this compound is a testament to the ingenuity of synthetic organic chemistry, employing a range of classical and modern techniques.

Historically, the synthesis of bridged alkenes has relied on methods that, while effective, may have limitations in terms of yield and stereoselectivity. Some of these classical methods include:

Dehydrohalogenation of Halogenated Precursors: This involves the elimination of a hydrogen halide from a suitable polycyclic haloalkane.

Dehydration of Alcohols: Acid-catalyzed dehydration of a corresponding tricyclic alcohol can lead to the formation of the alkene. youtube.com

Pyrolytic Eliminations: Reactions such as the Cope elimination or the pyrolysis of xanthate esters (Chugaev reaction) have been employed to introduce double bonds into cyclic systems.

These methods often require harsh reaction conditions and can lead to a mixture of products, necessitating extensive purification.

Modern synthetic chemistry offers more refined and efficient methods for the synthesis of complex molecules like this compound. These contemporary approaches often provide higher yields and greater control over the stereochemical outcome of the reaction. rsc.org

One such powerful technique is the intramolecular Diels-Alder reaction . This reaction allows for the formation of multiple carbon-carbon bonds in a single, highly stereocontrolled step, making it an efficient strategy for constructing the tricyclo[4.3.1.0(1,6)]decane framework. acs.orgresearchgate.netnih.gov

Another modern approach involves the use of transition metal-catalyzed reactions . For instance, molybdenum Fischer carbene complexes have been shown to react with 6-methylene-7-octen-1-yne derivatives to produce substituted tricyclo[4.3.1.0(1,6)]deca-2,4-dienes in good yields. acs.orgresearchgate.net

The Shapiro reaction, a versatile method for converting ketones into alkenes, has also been utilized in the synthesis of related tricyclic systems. acs.org

The ability to synthesize a variety of analogs of this compound is crucial for exploring its potential applications. This requires access to a diverse range of starting materials. For example, the azulene-annulation reaction of 2H-cyclohepta[b]furan-2-one with the pyrrolidine (B122466) enamine derived from tricyclo[4.3.1.0(1,6)]dec-3-en-8-one has been used to synthesize azulene-annulated derivatives. rsc.org

Furthermore, the synthesis of functionalized tricyclo[6.3.1.0]dodec-4-enes, which are useful synthons for various natural products, has been achieved through a stereoselective intramolecular Diels-Alder reaction of cyclohexanone (B45756) derivatives. rsc.org These cyclohexanone precursors are readily accessible in just a few steps. rsc.org

The development of synthetic routes that can accommodate a wide range of substituents on the starting materials is a key area of ongoing research.

Key Cycloaddition Reactions in Tricyclo[4.3.1.0(1,6)]decane System Construction

Cycloaddition reactions are paramount in the efficient assembly of the tricyclo[4.3.1.0(1,6)]decane ring system.

The intramolecular Diels-Alder (IMDA) reaction stands out as a particularly powerful and elegant strategy for constructing the tricyclo[4.3.1.0(1,6)]decane framework. acs.orgresearchgate.netnih.gov This reaction involves a tethered diene and dienophile that react within the same molecule to form a bicyclic system, which can then be further elaborated to the desired tricyclic product.

For instance, the intramolecular Diels-Alder reaction of a cyclohexenone derivative bearing an unsaturated ester side chain has been shown to afford a tricyclo[4.3.1.0(3,7)]decanone with high regio- and stereoselectivity. nih.gov This highlights the ability of the IMDA reaction to control the formation of multiple stereocenters in a single transformation.

The efficiency and stereocontrol offered by the intramolecular Diels-Alder reaction make it a cornerstone in the synthesis of this compound and its derivatives. acs.orgresearchgate.netnih.govrsc.org

Intramolecular Diels-Alder Reactions for Ring Assembly

Regiochemical Control in Cycloaddition to Form Tricyclo[4.3.1.0(3,7)]decane Systems

The regioselectivity of intramolecular Diels-Alder reactions is a critical factor in the successful synthesis of the tricyclo[4.3.1.0(3,7)]decane core. In a notable example, the intramolecular Diels-Alder reaction of a cyclohexenone derivative bearing an unsaturated ester side chain was investigated. nih.govacs.orgresearchgate.net This reaction, conducted under specific conditions (TMSCl-NEt3-ZnBr2), yielded a tricyclo[4.3.1.0(3,7)]decanone with high regio- and stereoselectivity. nih.govacs.orgresearchgate.net Interestingly, the observed regiochemical outcome was contrary to what would be predicted by conventional orbital requirements, highlighting the subtle interplay of steric and electronic factors in these complex cyclizations. nih.govacs.orgresearchgate.net

Another approach involves the cycloaddition of in situ generated cyclohexa-2,4-dienones with electron-deficient 2π partners. acs.orgnih.gov This method provides a versatile and stereoselective route to polyfunctionalized bicyclo[2.2.2]octanes, which can then be converted to the tricyclo[4.3.1.0(3,7)]decane (isotwistane) framework through radical-induced cyclization. acs.orgnih.gov The regiochemistry of the initial cycloaddition is crucial for setting up the correct connectivity for the subsequent cyclization to form the desired tricyclic system.

| Reactant(s) | Conditions | Product | Key Finding |

| Cyclohexenone with unsaturated ester side chain | TMSCl-NEt3-ZnBr2 | Tricyclo[4.3.1.0(3,7)]decanone | Unusual regioselectivity against conventional orbital predictions. nih.govacs.orgresearchgate.net |

| In situ generated cyclohexa-2,4-dienones and electron-deficient 2π partners | N/A | Bicyclo[2.2.2]octanes | Precursors for radical-induced cyclization to tricyclo[4.3.1.0(3,7)]decanes. acs.orgnih.gov |

Stereochemical Influence on Diels-Alder Adduct Formation

The stereochemistry of the starting materials and the reaction conditions significantly influence the stereochemical outcome of the Diels-Alder reaction in the formation of tricyclo[4.3.1.0(3,7)]decane systems. The Diels-Alder reaction is known to be stereospecific, meaning that the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For instance, cis-dienophiles lead to cis-substituents in the resulting six-membered ring, while trans-dienophiles result in trans-substituents. masterorganicchemistry.com

In the context of forming the tricyclo[4.3.1.0(3,7)]decane skeleton, the relative orientation of the diene and dienophile during the cycloaddition determines the formation of endo or exo isomers. vub.be The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable isomer. vub.be The choice of solvent, temperature, and Lewis acid catalyst can influence the endo/exo selectivity. vub.be

A study on the intramolecular Diels-Alder reaction of a cyclohexenone derivative demonstrated that the reaction proceeds in a highly stereoselective manner. nih.govacs.orgresearchgate.net Similarly, the synthesis of functionalized bicyclo[2.2.2]octanes via cycloaddition of cyclohexa-2,4-dienones is also stereoselective, which is crucial for the subsequent stereocontrolled formation of the tricyclo[4.3.1.0(3,7)]decane framework. acs.orgnih.gov

| Reaction Type | Stereochemical Aspect | Outcome |

| Intramolecular Diels-Alder | Stereospecificity of dienophile | Retention of dienophile stereochemistry in the product. masterorganicchemistry.com |

| Diels-Alder Cycloaddition | Endo/Exo selectivity | Formation of diastereomeric products, influenced by reaction conditions. vub.be |

| Intramolecular Diels-Alder of cyclohexenone derivative | Overall stereoselectivity | Highly stereoselective formation of the tricyclo[4.3.1.0(3,7)]decanone. nih.govacs.orgresearchgate.net |

Intermolecular Cycloaddition Strategies

Intermolecular cycloaddition reactions provide a convergent approach to the synthesis of complex molecules by bringing together two separate fragments. researchgate.net In the context of this compound synthesis, intermolecular strategies often involve the construction of a key bicyclic or tricyclic intermediate which is then further elaborated.

One such strategy is the palladium-catalyzed [6+3] cycloaddition of trimethylenemethane (TMM) with tropones to afford bicyclo[4.3.1]decadienes. nih.gov This method has been shown to be highly efficient and can be rendered enantioselective through the use of chiral phosphoramidite (B1245037) ligands. nih.gov The resulting bicyclo[4.3.1]decadiene adducts can potentially serve as precursors for the this compound skeleton.

Another relevant intermolecular approach is the Diels-Alder reaction between cyclopentadiene (B3395910) and various dienophiles, which can be used to construct the bicyclo[2.2.1]heptene core, a common structural motif in precursors to more complex tricyclic systems. science.gov The biosynthesis of certain natural products containing the tricyclo[4.3.1.0(3,7)]decane skeleton is proposed to involve an intermolecular reverse electron-demanding Diels-Alder reaction. mdpi.com

| Cycloaddition Type | Reactants | Product | Significance |

| [6+3] Cycloaddition | Trimethylenemethane (TMM), Tropones | Bicyclo[4.3.1]decadienes | Efficient and potentially enantioselective route to key bicyclic intermediates. nih.gov |

| Diels-Alder | Cyclopentadiene, Dienophiles | Bicyclo[2.2.1]heptenes | Construction of a foundational bicyclic core. science.gov |

| Reverse Electron-Demanding Diels-Alder | (+)-iso-A82775C, (−)-maldoxin | Tricyclo[4.3.1.0(3,7)]decane skeleton | Biosynthetic pathway to related natural products. mdpi.com |

Rearrangement-Based Synthetic Transformations Leading to the this compound Skeleton

Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures that are difficult to obtain through other means. The construction of the this compound framework can be achieved through various rearrangement pathways, including photochemical and acid-catalyzed processes.

Photochemical rearrangements offer a unique avenue to strained and unusual polycyclic systems. For instance, the photochemical rearrangement of cis,anti,cis-tricyclo[5.3.0.0(2,6)]deca-4,9-diene-3,8-dione has been shown to proceed via an intramolecular pathway to furnish endo-dicyclopentadienone, a precursor that could potentially be transformed into the desired tricyclic skeleton. rsc.org

Acid-catalyzed rearrangements of other tricyclic isomers can also lead to the adamantane (B196018) framework, which is structurally related to the Tricyclo(4.3.1.0(1,6))decane system. acs.org For example, the rearrangement of tricyclo[4.4.0.0(3,8)]decane in the presence of a Lewis acid can yield adamantane derivatives. acs.org While not directly producing this compound, these rearrangements highlight the potential for skeletal reorganization to access related cage-like structures.

A significant synthetic route involves the treatment of molybdenum Fischer carbene complexes with 6-methylene-7-octen-1-yne derivatives, which at 40 °C, generates substituted tricyclo[4.3.1.0(1,6)]deca-2,4-dienes in good yields. acs.org This reaction proceeds through a cascade of events likely involving carbene insertion and subsequent rearrangements to form the propellane-like structure.

| Rearrangement Type | Starting Material | Product | Key Feature |

| Photochemical Rearrangement | cis,anti,cis-tricyclo[5.3.0.0(2,6)]deca-4,9-diene-3,8-dione | endo-dicyclopentadienone | Intramolecular pathway to a potential precursor. rsc.org |

| Acid-Catalyzed Rearrangement | Tricyclo[4.4.0.0(3,8)]decane | Adamantane derivatives | Skeletal reorganization to a related cage structure. acs.org |

| Fischer Carbene Mediated Cyclization | Molybdenum Fischer carbene complex and 6-methylene-7-octen-1-yne derivative | Substituted tricyclo[4.3.1.0(1,6)]deca-2,4-diene | Efficient construction of the core tricyclic skeleton. acs.org |

Functional Group Interconversions and Derivatization in the Synthetic Sequence

Functional group interconversions (FGIs) are essential steps in a multi-step synthesis, allowing for the manipulation of reactive sites and the introduction of desired functionality. wikipedia.org In the synthesis of this compound and its intermediates, FGIs play a crucial role in transforming the initial cycloadducts or rearrangement products into the final target molecule or its derivatives.

Common FGIs include oxidation, reduction, and substitution reactions. imperial.ac.uk For example, a tricyclo[4.3.1.0(3,7)]decanone, obtained from an intramolecular Diels-Alder reaction, can be reduced to the corresponding alcohol. nih.govacs.orgresearchgate.net This alcohol can then be further derivatized or eliminated to introduce a double bond.

The conversion of a ketone to an oxime, followed by further reactions, is another example of a useful FGI. whiterose.ac.uk Additionally, the manipulation of ester functionalities, such as reduction to alcohols or conversion to other carboxylic acid derivatives, is a common tactic. vanderbilt.edu The ability to selectively perform these transformations in the presence of other functional groups is a key aspect of a successful synthetic strategy. ub.edu

| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Purpose |

| Ketone | Reducing agents (e.g., NaBH4, LiAlH4) | Alcohol | Introduction of hydroxyl functionality for further reactions. imperial.ac.uk |

| Alcohol | Dehydrating agents (e.g., acid catalysis) | Alkene | Introduction of unsaturation. |

| Ketone | Hydroxylamine hydrochloride | Oxime | Intermediate for further transformations. whiterose.ac.uk |

| Ester | Reducing agents (e.g., LiAlH4) | Alcohol | Removal of ester and formation of a primary alcohol. vanderbilt.edu |

Mechanistic Organic Chemistry and Reactivity of Tricyclo 4.3.1.0 1,6 Deca 3 Ene

Reactivity Profile of the Endocyclic Double Bond in Tricyclo(4.3.1.0(1,6))deca-3-ene

The reactivity of the endocyclic double bond in this compound is a subject of significant interest due to the influence of the rigid, strained tricyclic system.

Mechanistic Investigations of Addition Reactions

Studies on the addition reactions to the double bond of this compound reveal the intricate electronic and steric factors governing its reactivity. The strained nature of the molecule, characterized by its bridged structure, influences the accessibility of the double bond and the stability of reaction intermediates. Research into the electron transfer photochemistry of related bridged allylcyclopropane systems, including this compound, has shown that the reaction pathways can be complex and lead to novel products. researchgate.net For instance, photoinduced electron transfer can generate radical cations, which then undergo nucleophilic attack. researchgate.net

Chemo- and Regioselectivity in Hydrogenation Processes

The hydrogenation of this compound provides insights into the selective saturation of the endocyclic double bond. Thermochemical data is available for the hydrogenation of the related Tricyclo[4.3.1.0(1,6)]deca-2,4-diene to this compound in the liquid phase, with a reaction enthalpy of -94.6 kJ/mol. nist.gov This value reflects the energy change associated with the reduction of one of the double bonds in the diene system. The chemo- and regioselectivity of such hydrogenation processes are critical for synthetic applications, dictating which double bond in a polyunsaturated system is reduced and the orientation of hydrogen addition.

Electron Transfer Photochemistry of Bridged Cyclopropane (B1198618) Systems

The photochemical behavior of bridged cyclopropane systems, such as that found in this compound, is dominated by electron transfer processes that generate highly reactive radical cation intermediates.

Generation and Characterization of Radical Cation Intermediates

Photoinduced electron transfer is a powerful method for generating radical cations from strained ring compounds like this compound. studfile.net The generation of the radical cation of the related tricyclo[4.3.1.0(1,6)]deca-2,4-diene has been accomplished through electron transfer to an acceptor like 1,4-dicyanobenzene (DCB) in a solvent mixture such as acetonitrile/methanol (B129727). researchgate.netacs.orgresearchgate.net These radical cations are transient species, and their characterization often relies on spectroscopic techniques and analysis of their subsequent reaction products. studfile.netbeilstein-journals.org The formation of these intermediates is a key step in understanding the photochemical reactivity of these systems. nih.gov

Regiospecific Nucleophilic Attack on Radical Cations

Once generated, the radical cation of the tricyclo[4.3.1.0(1,6)]deca-2,4-diene system is susceptible to nucleophilic attack. researchgate.netacs.orgresearchgate.net Studies have shown that methanol attacks the radical cation regiospecifically at the 2- (and 5-) positions. researchgate.netacs.orgresearchgate.net This specific reactivity highlights the electronic distribution within the radical cation, where certain positions are more electrophilic and thus more prone to attack by a nucleophile. researchgate.net Interestingly, the cyclopropane ring itself is not the primary target of nucleophilic attack in this specific radical cation, despite the presence of spin and charge density on the secondary cyclopropane carbon. acs.org The resulting allylic radical can then engage in further reactions, such as aromatic substitution. acs.orgresearchgate.net

Correlation of Reactivity with Spin Density

The regioselectivity observed in the nucleophilic attack on the radical cation can be rationalized by considering the spin density distribution in the intermediate. acs.orgnih.gov Theoretical models, such as the one proposed by Shaik and Pross, correlate the reactivity of a radical cation with the spin density of its corresponding triplet state. acs.org The nucleophilic capture of the radical cation of tricyclo[4.3.1.0(1,6)]deca-2,4-diene occurs at the positions where both the singly occupied molecular orbital (SOMO) and the lowest unoccupied molecular orbital (LUMO) have significant coefficients. acs.org This correlation provides a predictive tool for understanding and anticipating the reaction pathways of such radical cation intermediates. bohrium.com

Reactivity of the Bridgehead and Cyclopropane Carbons

The unique strained structure of the tricyclo[4.3.1.0(1,6)]decane framework, particularly the presence of a cyclopropane ring fused to a bicyclo[4.3.1]decane system, imparts distinct reactivity to its bridgehead and cyclopropane carbons.

The reactivity of this compound towards electrophiles is significantly influenced by its contained double bond. researchgate.net In related systems, such as the bicyclo[4.3.1]decatetraenyl anion, which is structurally related to derivatives of the tricyclo[4.3.1.0(1,6)]decane framework, electrophilic attack demonstrates a pronounced stereoselectivity. Studies on this anion have shown an exclusive exo-face incorporation of various electrophiles. researchgate.net

For instance, quenching of the bicyclo[4.3.1]decatetraenyl anion with deuterium (B1214612) oxide results solely in the formation of 9-exo-deuteriotricyclo[4.3.1.0]decatriene. researchgate.net This exo stereoselectivity is a notable feature, suggesting that the approach of the electrophile is directed to the more sterically accessible face of the molecule, away from the confinement of the bridged ring system. This principle of exo attack is a common theme in the chemistry of bridged polycyclic systems.

The reactivity of bridgehead positions in tricyclic systems towards nucleophiles is often limited due to the steric hindrance and the electronic nature of these carbons. In the structurally related protoadamantane (B92536) (tricyclo[4.3.1.0(3,8)]decane) system, studies on the nucleophilic substitution of bridgehead halides have been conducted. For example, 6-bromoprotoadamantane has been shown to undergo several nucleophilic substitution reactions. researchgate.net The ability of this bridgehead position to participate in such reactions highlights that, despite the steric congestion inherent in these polycyclic frameworks, reactions with nucleophiles are possible under appropriate conditions. However, specific studies on the nucleophilic reactivity at the bridgehead positions of this compound are not extensively documented in the available literature.

Valence Isomerization and Skeletal Rearrangement Mechanisms

The strained nature of the tricyclo[4.3.1.0(1,6)]decane skeleton makes it a substrate for various isomerization and rearrangement reactions, which can be induced by thermal or photochemical means.

A fascinating aspect of the chemistry of this tricyclic system is the valence isomerization observed in its azulene-annulated derivatives. Specifically, a novel cycloheptatriene-norcaradiene valence isomerization has been identified within the azulene-annulated tricyclo[4.3.1.0(1,6)]deca-2,4,7-triene ring system. researchgate.net

In these systems, a thermal equilibrium can exist between the norcaradiene and cycloheptatriene (B165957) forms. For example, studies on methyl {11,11a-dihydro-4aH-4a,11a-methanoindeno[1,2-a]azulen-10-yl}carboxylate have shown that it exists as an equilibrium mixture of the norcaradiene and cycloheptatriene structures. researchgate.net This equilibrium is influenced by the substituents present on the ring system. Furthermore, the thermal rearrangement of the anion generated from related compounds has been observed to lead to the formation of 11-methoxycarbonylazuleno[1,2-a]azulene. researchgate.net

While specific studies on the photoinduced rearrangements of this compound are limited, the photochemical behavior of related bridged and polycyclic systems suggests potential reaction pathways. For instance, the photocycloaddition of cyclohex-2-enones to alkynes can lead to the formation of various bicyclic and tricyclic products. researchgate.net Manipulation of these adducts has provided routes to the tricyclo[4.3.1.0(3,7)]decane (isotwistane) framework. researchgate.net Although not a direct photoinduced rearrangement of the target molecule, this illustrates how photochemical methods can be employed to access related tricyclic skeletons. The study of photochemical reactions of norbornadiene, another bridged system, has shown that intramolecular [2+2] cycloaddition can lead to the formation of quadricyclane, highlighting the propensity of strained, bridged alkenes to undergo such rearrangements. thieme-connect.de

Ring Expansion and Contraction Reactions Involving the Tricyclo[4.3.1.0(1,6)]decane Framework

The inherent strain in the tricyclo[4.3.1.0(1,6)]decane framework can be a driving force for skeletal rearrangements that result in ring expansion or contraction. These reactions are significant for accessing other complex polycyclic architectures.

A notable example of a skeletal rearrangement involves the bromination of a related polycyclic oxetane (B1205548), 2,4-oxytwistane. acs.org Treatment of this compound with carbon tetrabromide and triphenylphosphine (B44618) did not yield the expected 2,4-dibromotwistane. Instead, a skeletal rearrangement occurred, leading to the formation of 2,8-dibromoisotwistane, which possesses the tricyclo[4.3.1.0(3,7)]decane framework. acs.org This transformation involves the migration of a C-C bond within the strained C10 framework, demonstrating how reactions on a functionalized tricyclic system can induce a fundamental change in the ring structure.

General strategies for ring expansion and contraction, such as Wagner-Meerwein rearrangements, are common in cyclic and polycyclic systems, often driven by the formation of more stable carbocation intermediates or the relief of ring strain. etsu.edu While specific applications of these classic rearrangements to the tricyclo[4.3.1.0(1,6)]decane system are not widely reported, the principles governing these transformations are applicable to understanding the potential reactivity of this strained hydrocarbon.

Comprehensive Mechanistic Studies of Specific Reactions (e.g., Shapiro Elimination)

The Shapiro elimination is a powerful synthetic tool in organic chemistry for the conversion of ketones to alkenes via a tosylhydrazone intermediate. This reaction has been instrumental in the synthesis of various complex and strained olefinic compounds. arkat-usa.orgwikipedia.orgchemistnotes.com While specific, in-depth mechanistic studies focusing solely on the Shapiro elimination to form this compound are not extensively documented in publicly available literature, the general mechanism is well-established and can be applied to a hypothetical precursor, Tricyclo(4.3.1.0(1,6))decan-3-one.

The reaction proceeds through a series of well-defined steps:

Formation of the Tosylhydrazone: The initial step involves the condensation of a ketone, in this case, Tricyclo(4.3.1.0(1,6))decan-3-one, with tosylhydrazine (p-toluenesulfonylhydrazide) under acidic conditions to form the corresponding tosylhydrazone. wikipedia.org This reaction is a standard imine formation where the oxygen of the carbonyl group is replaced by the N-NHTs group.

Deprotonation: The resulting tosylhydrazone is then treated with at least two equivalents of a strong, non-nucleophilic base, typically an organolithium reagent such as n-butyllithium or methyllithium. wikipedia.orgunirioja.es The first equivalent of the base deprotonates the more acidic N-H proton of the hydrazone, forming a tosylhydrazone anion.

α-Proton Abstraction and Dianion Formation: The second equivalent of the strong base abstracts a proton from the carbon atom alpha to the hydrazone carbon. In the case of Tricyclo(4.3.1.0(1,6))decan-3-one tosylhydrazone, this would be a proton at the C-2 or C-4 position. This deprotonation is often regioselective, favoring the abstraction of the less sterically hindered proton, which leads to the formation of a dianion intermediate. wikipedia.org The regioselectivity is a key feature of the Shapiro elimination, often allowing for the synthesis of the less substituted (kinetic) alkene. chemistnotes.com

Elimination of the Tosyl Group and Formation of a Vinyldiazenide: The dianion then undergoes a crucial elimination step. The lone pair on the α-carbon facilitates the expulsion of the tosyl group (p-toluenesulfinate), a good leaving group. This results in the formation of a vinyldiazenide intermediate.

Extrusion of Nitrogen and Formation of a Vinyllithium (B1195746) Species: The vinyldiazenide is unstable and rapidly decomposes, extruding a molecule of nitrogen gas (N₂), which is a thermodynamically highly favorable process. This step generates a vinyllithium species, where the lithium cation is associated with the newly formed double bond. unirioja.es

Protonation: The final step is the quenching of the reaction mixture with a proton source, such as water or an alcohol. This protonates the vinyllithium species to yield the final alkene product, this compound.

A detailed mechanistic pathway for the formation of this compound from its corresponding tosylhydrazone is outlined below:

| Step | Reactant(s) | Reagent(s) | Intermediate(s) | Product(s) |

| 1 | Tricyclo(4.3.1.0(1,6))decan-3-one, Tosylhydrazine | Acid catalyst | - | Tricyclo(4.3.1.0(1,6))decan-3-one tosylhydrazone |

| 2 | Tricyclo(4.3.1.0(1,6))decan-3-one tosylhydrazone | 1 eq. R-Li | Tosylhydrazone anion | - |

| 3 | Tosylhydrazone anion | 1 eq. R-Li | Dianion | - |

| 4 | Dianion | - | Vinyldiazenide | p-Toluenesulfinate |

| 5 | Vinyldiazenide | - | Vinyllithium species | Nitrogen gas |

| 6 | Vinyllithium species | H₂O | - | This compound |

Reaction Thermochemistry Studies of this compound Transformations

The thermochemistry of reactions involving this compound provides valuable insights into its stability and reactivity. A key thermochemical parameter is the enthalpy of reaction (ΔrH°), which quantifies the heat released or absorbed during a chemical transformation under standard conditions.

One of the fundamental reactions for which thermochemical data is available is the hydrogenation of a related diene to form this compound. Specifically, the hydrogenation of Tricyclo[4.3.1.0(1,6)]deca-2,4-diene to yield Tricyclo[4.3.1.0(1,6)deca-3-ene has been studied. nist.gov

The reaction is as follows:

Hydrogen + Tricyclo[4.3.1.0(1,6)]deca-2,4-diene → Tricyclo[4.3.1.0(1,6)deca-3-ene

The enthalpy of this hydrogenation reaction provides a measure of the relative stability of the conjugated diene system compared to the isolated double bond in the product. The heat of hydrogenation is generally related to the stability of the alkene; more stable alkenes release less heat upon hydrogenation. libretexts.org

The experimentally determined enthalpy of this reaction is presented in the table below.

| Reaction | Formula | Quantity | Value | Units | Method | Solvent | Reference |

| Hydrogenation of Tricyclo[4.3.1.0(1,6)]deca-2,4-diene | H₂ + C₁₀H₁₂ = C₁₀H₁₄ | ΔrH° | -94.6 | kJ/mol | Catalytic Hydrogenation | Isooctane | nist.gov |

Advanced Spectroscopic and Structural Elucidation of Tricyclo 4.3.1.0 1,6 Deca 3 Ene and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For complex structures like Tricyclo(4.3.1.0(1,6))deca-3-ene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable.

The ¹H NMR spectrum of this compound offers initial clues regarding the number and connectivity of protons in the molecule. However, due to the rigid, cage-like structure, significant signal overlap is often observed, complicating direct interpretation. To resolve these overlapping signals and to aid in stereochemical assignments, lanthanide shift reagents (LSRs) such as tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), commonly known as Eu(fod)₃, are employed. wikipedia.orgrsc.orgresearchgate.netresearchgate.netrsc.org

Eu(fod)₃ is a paramagnetic complex that can coordinate to Lewis basic sites within a molecule, in this case, the π-system of the double bond. wikipedia.org This coordination induces significant changes in the chemical shifts of nearby protons, an effect that is dependent on the distance and angle between the europium ion and the specific proton. Protons closer to the site of coordination experience larger downfield shifts. This phenomenon, known as the lanthanide-induced shift (LIS), allows for the disentanglement of complex multiplets and provides crucial information for assigning the relative stereochemistry of protons. For instance, in the structural determination of derivatives of the closely related tricyclo[4.3.1.0]decane system, Eu(fod)₃-induced ¹H NMR spectra have been instrumental in establishing the exact geometrical configuration of substituents. researchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Olefinic (C=C-H) | 5.5 - 6.0 |

| Bridgehead (C-H) | 2.0 - 3.0 |

| Methylene (B1212753) (CH₂) | 1.2 - 2.5 |

Note: These are generalized values and can vary based on the specific geometry and substitution of the molecule.

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. Given the C₁₀H₁₄ formula of this compound, the spectrum is expected to show ten distinct signals in the absence of any molecular symmetry. nih.govnist.gov The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

A database entry confirms the existence of a ¹³C NMR spectrum for this compound. nih.govchemsrc.com While the specific spectral data is not detailed, expected chemical shift regions for the carbon atoms can be predicted based on known values for similar structures. For instance, the olefinic carbons (C3 and C4) would resonate in the downfield region (typically 120-140 ppm), while the saturated sp³-hybridized carbons would appear in the upfield region (typically 20-50 ppm). The bridgehead carbons are also expected to have characteristic chemical shifts.

The following table presents predicted ¹³C NMR chemical shift ranges for this compound based on analysis of analogous compounds.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Olefinic (C=C) | 125 - 135 |

| Bridgehead (sp³) | 35 - 50 |

| Methylene (sp³) | 20 - 40 |

Note: These are predicted values and require experimental verification.

To definitively establish the complex bonding network and stereochemical relationships within this compound, advanced 2D NMR experiments are essential. These techniques correlate signals from different nuclei, providing a detailed map of the molecule's structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH and ³JHH). sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton connectivity pathways throughout the carbon skeleton. This is particularly useful for identifying adjacent methylene groups and linking olefinic protons to their neighbors.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons to which they are attached (¹JCH). sdsu.eduyoutube.com Each cross-peak in an HSQC/HMQC spectrum corresponds to a C-H bond, providing a powerful tool for assigning the chemical shifts of both the proton and its directly bonded carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.comyoutube.com HMBC is crucial for piecing together the carbon skeleton by connecting proton signals to non-protonated (quaternary) carbons and by linking different spin systems identified through COSY.

While specific 2D NMR spectra for this compound are not published, the application of these techniques to functionalized tricyclo[4.3.1.0]decane systems has been documented, demonstrating their power in elucidating complex structures in this family of compounds.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, serving as a molecular "fingerprint."

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for the analysis of complex mixtures and for the identification of volatile compounds like this compound.

In a typical GC-MS analysis, the components of a mixture are separated based on their boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from the fragmentation pattern. While specific GC-MS data for this compound is not detailed in the available literature, a database entry confirms the existence of a mass spectrum for this compound. chemsrc.com The expected molecular ion peak would be at an m/z corresponding to its molecular formula, C₁₀H₁₄ (134.22 g/mol ). nih.govnist.gov

Photoelectron (PE) Spectroscopy for Electronic Structure and Orbital Interactions

Photoelectron (PE) spectroscopy is a technique that probes the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. This method provides direct experimental evidence for the energies of molecular orbitals.

In a PE spectroscopy experiment, a molecule is irradiated with high-energy photons, causing the ejection of an electron. The kinetic energy of the ejected electron is measured, and by the principle of conservation of energy, the ionization energy (the energy required to remove the electron from a specific molecular orbital) can be determined. The resulting photoelectron spectrum consists of a series of bands, each corresponding to the ionization from a different molecular orbital.

For this compound, PE spectroscopy could provide valuable insights into the through-bond and through-space interactions between the π-orbital of the double bond and the σ-orbitals of the strained tricyclic framework. The ionization energies of the π-orbital and the higher-lying σ-orbitals would be of particular interest. While specific PE spectra for this compound are not available, studies on other polycyclic alkenes have demonstrated the utility of this technique in understanding orbital interactions.

X-ray Diffraction Analysis for Solid-State Geometrical Configuration

The definitive determination of a molecule's three-dimensional structure in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation.

For this compound itself, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any publicly available experimental crystal structure determinations. This suggests that a single crystal suitable for X-ray diffraction analysis has likely not been reported in the literature, or the data has not been deposited in these major repositories.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Notes |

| =C-H stretch | 3000 - 3100 | Due to the alkene C-H bonds in the five-membered ring. |

| C-H stretch (alkane) | 2850 - 3000 | From the C-H bonds of the cyclohexane (B81311) and cyclopentane (B165970) rings. |

| C=C stretch | 1640 - 1680 | Characteristic of the carbon-carbon double bond in the cyclopentene (B43876) ring. This peak may be weak due to the symmetry of the molecule. |

| CH₂ scissoring | 1440 - 1480 | Bending vibrations of the methylene groups. |

| C-H bending | 1300 - 1400 | Various C-H bending modes. |

| C-C stretch | 800 - 1200 | Skeletal vibrations of the carbon framework. |

This table is based on general principles of IR spectroscopy and data for analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the only chromophore is the isolated carbon-carbon double bond within the cyclopentene ring. Saturated hydrocarbons are transparent in the near-UV and visible regions.

The primary electronic transition expected for the alkene is a π → π* transition. For an isolated, non-conjugated double bond, this transition typically occurs in the far-UV region, with an absorption maximum (λmax) around 170-190 nm.

Experimental UV-Vis spectral data for this compound is not available in the searched databases. It is anticipated that the compound would exhibit weak absorption at the edge of the conventional UV-Vis range, with no significant absorption in the 200-800 nm region.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π* | ~170 - 190 | High |

This table is based on theoretical principles and data for similar isolated alkenes.

Computational Chemistry and Theoretical Investigations of Tricyclo 4.3.1.0 1,6 Deca 3 Ene

Quantum-Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum-chemical calculations are fundamental to understanding the molecular structure and properties of complex organic molecules. unipd.it For a strained system like Tricyclo(4.3.1.0(1,6))deca-3-ene, these methods can elucidate the nature of the bonding in its distorted π-system. Methods like Hartree-Fock (HF), post-Hartree-Fock methods, and Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular orbital energies. researchgate.netpitt.edu

Ab initio and DFT calculations are powerful tools for mapping the potential energy surfaces of chemical reactions. nih.govscienceintheclassroom.org These methods are used to locate transition states and calculate activation energies, thereby predicting the feasibility and outcomes of reaction pathways. For a highly reactive molecule like a bridgehead olefin, DFT studies can model cycloaddition reactions, electrophilic additions to the strained double bond, or rearrangements to less strained isomers. researchgate.netresearchgate.net Calculations can reveal whether a reaction proceeds through a concerted or stepwise mechanism and can help understand the regioselectivity and stereoselectivity of potential transformations. taylorfrancis.com For instance, DFT calculations have been effectively used to examine the energetics of the rearrangement of bridgehead carbenes to form anti-Bredt olefins, finding very small activation barriers for such processes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com

The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a small gap suggests high reactivity. mdpi.com For this compound, the strain of the bridgehead double bond is expected to raise the energy of the HOMO and lower the energy of the LUMO, resulting in a smaller gap and heightened reactivity compared to a standard, unstrained alkene.

Orbital coefficient mapping provides further detail by showing the distribution of the HOMO and LUMO across the molecule's atoms. The regions with the largest orbital coefficients are the most likely sites for chemical reactions. In a related system, the radical cation of tricyclo[4.3.1.0(1,6)]deca-2,4-diene, nucleophilic capture was found to occur at the position where both the Singly Occupied Molecular Orbital (SOMO) and LUMO have significant orbital coefficients, demonstrating the predictive power of this analysis. acs.org

Table 1: Representative Frontier Orbital Data for Strained Alkenes Note: This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the cited literature. The values are representative of trends seen in strained vs. unstrained systems.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

| Cyclohexene | -9.5 | 1.5 | 11.0 | Low |

| This compound (Illustrative) | -8.2 | 0.5 | 8.7 | High |

Analysis of Strain Energy and Conformational Preferences within the Tricyclo[4.3.1.0(1,6)]decane System

The concept of strain energy is central to the chemistry of the Tricyclo[4.3.1.0(1,6)]decane system. Bredt's rule empirically states that a double bond cannot be placed at the bridgehead of a small bridged ring system because it would introduce excessive strain. wikipedia.orgtotal-synthesis.com This strain arises from the geometric impossibility of maintaining a planar sp2-hybridized center and the required orbital overlap for a π-bond within the rigid, tricyclic framework. wikipedia.org

Computational methods allow for the quantification of this strain. The "olefin strain" (OS) energy is defined as the difference between the strain energy of the olefin and that of its corresponding saturated hydrocarbon. researchgate.net This value can be used to predict the stability and reactivity of bridgehead olefins. acs.org For the Tricyclo[4.3.1.0(1,6)]decane skeleton, significant strain is expected due to the presence of the bridgehead double bond within a bicyclo[4.3.1] system, which contributes to its high reactivity and instability. The molecule seeks to alleviate this strain through reactions that lead to the formation of more stable, less strained products.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to study the conformational flexibility and dynamics of molecules. nih.govnih.gov MM employs classical force fields to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization and the identification of stable conformers. nih.gov MD simulations use these force fields to simulate the atomic motions of a molecule over time, providing a view of its conformational landscape and dynamic behavior. nih.govspringernature.com

For a rigid and highly strained molecule like this compound, the conformational landscape is likely limited. However, MD simulations can still be valuable for understanding the vibrational modes associated with the strained bridgehead and how the molecule might distort upon thermal excitation or prior to a chemical reaction. These simulations can help visualize the consequences of the inherent strain, such as pyramidalization or twisting of the double bond, which are key to its unique reactivity.

Theoretical Models for Radical Cation Reactivity and Spin Density Distribution

The reactivity of radical cations is a subject of significant theoretical interest. When this compound undergoes one-electron oxidation, it forms a radical cation. The distribution of spin and charge in this species determines its subsequent reactivity. nih.gov

Theoretical models can predict this distribution. For the closely related radical cation of tricyclo[4.3.1.0(1,6)]deca-2,4-diene, it was observed that nucleophilic attack by methanol (B129727) occurs specifically at the 2- (and 5-) positions. acs.org Computational analysis revealed that while the secondary cyclopropane (B1198618) carbon has both spin and charge density, it is not the site of attack. This observed reactivity was found to be consistent with a theoretical model correlating radical cation reactivity with the spin density of the corresponding triplet state. acs.org Furthermore, spin density maps calculated at the DFT level have proven to be excellent predictors of product distributions in reactions involving aromatic radical cations. nih.gov Such models are crucial for predicting how the radical cation of this compound would react with nucleophiles or other radical species.

Table 2: Illustrative Spin Density Distribution in a Radical Cation Note: This table illustrates the concept of spin density distribution. Specific values for the radical cation of this compound would require dedicated DFT calculations.

| Atom Position | Spin Density (a.u.) | Predicted Site of Radical Reactivity |

| C1 (Bridgehead) | 0.15 | Minor |

| C3 (Olefinic) | 0.45 | Major |

| C4 (Olefinic) | 0.42 | Major |

| C5 (Allylic) | 0.05 | Negligible |

Charge Density Predictions using Huckel Molecular Orbital (HMO) Theory

Hückel Molecular Orbital (HMO) theory is a simplified LCAO-MO method used to determine the energies and shapes of π molecular orbitals in conjugated hydrocarbon systems. magadhmahilacollege.orglibretexts.org While less sophisticated than modern DFT or ab initio methods, HMO theory provides a qualitative picture of the π-electron distribution and can be used to predict charge densities. du.ac.inwikipedia.org

For this compound, HMO theory would be applied to the isolated π-system of the C3-C4 double bond. The theory treats the π-system as independent of the σ-framework. libretexts.org The calculation would yield the coefficients of the atomic p-orbitals in the π and π* molecular orbitals. From these coefficients, the π-electron charge density on each of the two sp2-hybridized carbon atoms can be calculated. In a simple, unsubstituted alkene, the charge density is expected to be uniform across the double bond. However, the significant strain and geometric distortion in this compound could lead to a polarization of the π-bond, which might be qualitatively captured even by this simple model, suggesting sites susceptible to electrophilic or nucleophilic attack.

Synthetic Applications and Broader Utility of the Tricyclo 4.3.1.0 1,6 Deca 3 Ene Framework

Tricyclo(4.3.1.0(1,6))deca-3-ene as a Key Intermediate in Complex Molecule Synthesis

The inherent strain and defined stereochemistry of the this compound core make it a valuable building block for accessing more elaborate molecular structures.

Construction of Bridged Polycyclic Scaffolds

The tricyclo[4.3.1.0(1,6)]decane skeleton is a foundational element in the creation of diverse bridged polycyclic systems. whiterose.ac.ukrsc.org Unified synthetic approaches have been developed to generate a wide array of three-dimensional scaffolds. whiterose.ac.ukrsc.org For instance, regioselective and stereospecific C-H arylation of amine substrates, followed by cyclization, can produce numerous diverse and complex scaffolds. whiterose.ac.ukrsc.org One such method, termed a 'stitching' annulation, has proven effective in creating bridged ring systems that incorporate both a nitrogen atom and an aromatic ring, significantly expanding the accessible chemical space for drug discovery and material science. whiterose.ac.uk

Furthermore, molybdenum Fischer carbene complexes have been shown to react with certain dienyne substrates to generate substituted tricyclo[4.3.1.0(1,6)]deca-2,4-dienes, also known as [4.3.1]propellanes, in good yields. acs.org This particular reaction highlights the utility of the tricyclo[4.3.1.0(1,6)]decane framework in facilitating complex cyclization cascades to build intricate polycyclic architectures. acs.org

Precursors for Natural Product Synthesis (e.g., Diterpenoids with Tricyclo[4.3.1]decane Cores)

The tricyclo[4.3.1]decane core is a recurring motif in a number of biologically active natural products, particularly diterpenoids. The synthesis of these complex molecules often relies on strategies that construct this key tricyclic framework. For example, the total synthesis of nemorosonol, a polycyclic polyprenylated acylphloroglucinol, was achieved through a strategy that established its characteristic tricyclo[4.3.1.0(3,7)]decane skeleton. researchgate.net

The marine sesquiterpenes neopupukeananes and trachyopsanes, which possess a tricyclo[4.3.1.0(3,8)]decane core, have also been synthesized using biomimetic approaches that involve the rearrangement of an isotwistane framework. researchgate.net Additionally, a novel diterpenoid, Lauicyclone A, was recently isolated and found to possess an unprecedented tricyclo[4.3.1]decane carbon skeleton. nih.gov The synthesis of the tricyclo[4.3.1.0(1,5)]decane core of another marine diterpenoid, plumisclerin A, was accomplished using a Pauson-Khand reaction and a samarium(II) iodide-mediated radical cyclization as key steps. acs.orgnih.gov These examples underscore the importance of the tricyclo[4.3.1]decane scaffold in the realm of natural product synthesis.

Scaffold for the Development of Novel Molecular Architectures

The unique geometry of the this compound framework allows for the creation of novel molecular architectures with interesting properties and reactivity.

Azulene-Annulated Derivatives and Their Unique Reactivity

A significant application of this tricyclic system is in the synthesis of azulene-annulated derivatives. rsc.orgpsu.edu The reaction of the pyrrolidine (B122466) enamine derived from tricyclo[4.3.1.0(1,6)]dec-3-en-8-one with 2H-cyclohepta[b]furan-2-one leads to the formation of azulene-annulated tricyclo[4.3.1.0(1,6)]deca-2,4,7-triene derivatives. rsc.orgpsu.eduresearchgate.net

These azulene-annulated compounds exhibit fascinating reactivity and structural properties. For example, studies have revealed a novel cycloheptatriene-norcaradiene valence isomerization in this ring system. rsc.orgpsu.eduresearchgate.net The equilibrium between these two isomeric forms is influenced by the nature of the substituent on the azulene (B44059) ring. rsc.orgpsu.edu Furthermore, the anions generated from these derivatives show marked differences in charge delocalization depending on the electron-withdrawing or electron-donating character of the substituent on the azulene nucleus. rsc.orgpsu.edu The thermal rearrangement of the anion of one such derivative has been observed to lead to the formation of 11-methoxycarbonylazuleno[1,2-a]azulene. rsc.orgpsu.edu

| Derivative | Key Feature | Observation |

| 10-Trifluoroacetyl-11,11a-dihydro-4aH-4a,11a-methanoindeno[1,2-a]azulene | Exists in a norcaradiene structure. rsc.orgpsu.edu | Anionic charge is not delocalized over the trifluoroacetylazulene nucleus. rsc.orgpsu.edu |

| Methyl {11,11a-dihydro-4aH-4a,11a-methanoindeno[1,2-a]azulen-10-yl}carboxylate | Exists in equilibrium between norcaradiene and cycloheptatriene (B165957) structures. rsc.orgpsu.edu | Anionic charge is delocalized over the methoxycarbonylazulene nucleus. rsc.orgpsu.edu |

Advanced Synthetic Methodologies Facilitated by the Tricyclo[4.3.1.0(1,6)]decane Stereochemistry

The well-defined stereochemistry of the tricyclo[4.3.1.0(1,6)]decane framework can be exploited to control the outcome of various chemical transformations, enabling advanced synthetic methodologies. The rigid nature of this scaffold can direct the approach of reagents, leading to highly stereoselective reactions.

For instance, the intramolecular Heck reaction has been successfully employed to construct the 7-azabicyclo[4.3.1]decane ring system, which is a common feature in several biologically active alkaloids. beilstein-journals.org The stereochemical constraints imposed by the tricyclic precursor guide the cyclization to the desired product.

Applications in Catalyst Design (if structural features are relevant, not catalytic activity itself)

While direct applications of this compound itself in catalysis are not extensively documented, its rigid and well-defined three-dimensional structure makes it a potentially valuable scaffold for the design of new catalysts. The fixed spatial arrangement of substituents on this framework could be used to create specific chiral environments for asymmetric catalysis. The ability to introduce functional groups at various positions on the tricyclic core allows for the tuning of steric and electronic properties, which are crucial for catalytic performance. Although this remains a developing area of research, the structural features of the tricyclo[4.3.1.0(1,6)]decane system offer intriguing possibilities for the rational design of novel and efficient catalysts.

Future Research Directions and Unexplored Avenues for Tricyclo 4.3.1.0 1,6 Deca 3 Ene Chemistry

Development of Enantioselective and Diastereoselective Syntheses

The synthesis of enantiomerically pure and diastereomerically defined tricyclo(4.3.1.0(1,6))deca-3-ene derivatives is a critical gateway to their application in fields such as medicinal chemistry and catalysis. Future research should prioritize the development of robust and scalable stereoselective synthetic routes.

Key unexplored avenues include:

Asymmetric Intramolecular Diels-Alder Reactions: The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for constructing bridged bicyclic systems. researchgate.net Future work could focus on developing chiral catalysts or utilizing chiral auxiliaries to control the stereochemistry of the IMDA reaction leading to the tricyclo[4.3.1.0]decane core.

Desymmetrization of Prochiral Precursors: Strategies involving the desymmetrization of prochiral precursors using chiral catalysts, such as chiral phosphoric acids, could provide efficient access to enantiomerically enriched this compound derivatives. youtube.com

Kinetic Resolution: The kinetic resolution of racemic mixtures of this compound or its precursors, potentially through enantioselective enzymatic reactions or catalysis, represents another viable approach. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from the chiral pool, such as amino acids or carbohydrates, could offer a sustainable and efficient pathway to enantiopure this compound derivatives. researchgate.netyoutube.com

Exploration of Organometallic Chemistry and Catalytic Transformations

The strained double bond and unique topology of this compound make it an intriguing substrate for organometallic reactions and catalytic transformations. Future investigations in this area could unlock novel reaction pathways and provide access to a wider range of functionalized derivatives.

Promising research directions include:

Propellane Synthesis via Fischer Carbenes: The use of molybdenum Fischer carbene complexes has been shown to be effective in constructing [4.3.1]propellanes. grace.com A systematic exploration of this methodology with various substituted 6-methylene-7-octen-1-yne derivatives could lead to a diverse library of tricyclo[4.3.1.0(1,6)]deca-2,4-dienes, which are closely related to the target compound. grace.comcas.org

Rhodium-Catalyzed Cycloadditions: Rhodium-catalyzed bridged (3+2) cycloaddition cascade reactions have proven effective in the diastereoselective construction of various functionalized and synthetically challenging bridged ring systems. nih.gov Applying this methodology to precursors of this compound could offer a direct and efficient route to complex derivatives.

Nickel-Catalyzed Cross-Coupling Reactions: Modern organonickel chemistry offers a plethora of cross-coupling reactions that could be explored for the functionalization of this compound. rsc.org

Transition Metal-Catalyzed C-H Activation: Direct C-H functionalization of the tricyclic scaffold using transition metal catalysts would provide a highly atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The synthesis and transformation of complex molecules like this compound often involve transient intermediates and complex reaction kinetics. The application of advanced in-situ spectroscopic techniques will be crucial for understanding reaction mechanisms and optimizing reaction conditions.

Future research should focus on:

In-situ FTIR and Raman Spectroscopy: The use of Attenuated Total Reflectance (ATR) FTIR and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and key intermediates during a reaction. spectroscopyonline.comnih.gov This would be invaluable for studying the kinetics of the synthesis of this compound and its subsequent transformations.

NMR-Based Metabolomic Profiling: As demonstrated in the study of a natural product with a tricyclo[4.3.1]decane skeleton, 1H NMR-based metabolomics can be a powerful tool to investigate the mechanism of action of complex molecules. nih.gov This approach could be adapted to monitor the interactions and transformations of this compound in complex environments.

Process Analytical Technology (PAT): Integrating various in-situ spectroscopic probes into a PAT framework would enable continuous monitoring and control of the synthesis process, leading to improved yield, purity, and safety.

Integration of Machine Learning and AI in Synthetic Route Design and Reactivity Prediction

The complexity of this compound presents a significant challenge for traditional synthetic planning. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity and accelerate the discovery of new synthetic routes and the prediction of reactivity.

Unexplored avenues include:

AI-Powered Retrosynthesis: Utilizing AI-driven retrosynthesis platforms can help identify novel and more efficient synthetic routes to this compound and its derivatives that may not be apparent through traditional analysis. youtube.comgrace.comnih.gov These tools can analyze vast reaction databases to propose disconnection strategies and suggest suitable starting materials. cas.org

Predictive Reactivity Models: Developing ML models, such as random forests or neural networks, trained on datasets of polycyclic hydrocarbon reactivity could predict the outcome of unknown reactions involving this compound. nih.govresearchgate.netyoutube.comnih.gov This would allow for the in-silico screening of potential reactions, saving significant experimental time and resources.

Generative Models for Novel Derivatives: AI-based generative models can be employed to design new derivatives of this compound with specific desired properties, such as enhanced biological activity or tailored electronic characteristics. nih.gov

Investigation of Solid-State Reactions and Supramolecular Assembly

The rigid and well-defined three-dimensional structure of this compound makes it an excellent building block for the construction of ordered solid-state architectures and supramolecular assemblies.

Future research in this area could explore:

Solid-State Photochemistry: The photochemical behavior of this compound and its derivatives in the crystalline state could lead to the stereospecific synthesis of unique and complex structures that are not accessible in solution. researchgate.net

Crystal Engineering: By introducing specific functional groups onto the tricyclo[4.3.1.0]decane scaffold, it should be possible to direct the self-assembly of these molecules into predictable and functional crystal structures through non-covalent interactions like hydrogen bonding. youtube.comrsc.orgnih.gov This opens up possibilities for creating new materials with tailored optical or electronic properties.

Supramolecular Chemistry of Propellanes: The related propellanes have been shown to form interesting supramolecular architectures. researchgate.net Investigating the ability of this compound derivatives to form host-guest complexes or self-assemble into larger, ordered structures is a promising and largely unexplored area.

Design and Synthesis of New Derivatives with Tunable Electronic and Steric Properties

The functionalization of the this compound scaffold is key to unlocking its potential in various applications. Future synthetic efforts should be directed towards the creation of new derivatives with precisely controlled electronic and steric properties.

Key areas for investigation include:

Synthesis of Propellane-based Opioid Derivatives: Building on the finding that propellane derivatives can exhibit high affinity and selectivity for opioid receptors, new analogs based on the this compound framework could be designed and synthesized as potential new therapeutic agents. spectroscopyonline.comnih.gov

Azulene-Annulated Systems: The synthesis of azulene-annulated tricyclo[4.3.1.0(1,6)]deca-2,4,7-triene derivatives has been reported, revealing interesting electronic properties and valence isomerization. cas.orgnih.gov Further exploration of the synthesis and properties of such fused systems could lead to novel photochromic or electronic materials.

Functionalization for Materials Science: The rigid tricyclic core can serve as a scaffold for the attachment of various functional groups relevant to materials science, such as chromophores, redox-active moieties, or liquid crystalline mesogens. The synthesis of such derivatives could lead to new materials with unique optical, electronic, or self-assembly properties. researchgate.net

Q & A

Q. What are the primary synthetic routes for constructing the tricyclo[4.3.1.0(1,6)]deca-3-ene framework, and how are these methods validated experimentally?

Methodological Answer: The synthesis often involves radical cyclization or stepwise nucleophilic strategies. For example, SmI₂-mediated ketyl-olefin radical cyclization has been employed to stabilize strained intermediates via electron-withdrawing groups (e.g., esters) and gem-disubstituents . Validation typically combines spectroscopic techniques (NMR, IR) with X-ray crystallography for structural confirmation, as demonstrated in the isolation of isotwistane frameworks . Researchers should use PICO (Population: precursor molecules; Intervention: cyclization conditions; Comparison: alternative routes; Outcome: yield/stereoselectivity) to design comparative studies .

Q. How is the stereochemical integrity of tricyclo[4.3.1.0(1,6)]deca-3-ene maintained during synthesis, and what analytical tools are critical for assessing enantiopurity?

Methodological Answer: Chiral auxiliaries or asymmetric catalysis (e.g., La-bis-oxazoline complexes) are used to control stereochemistry . Enantiopurity is assessed via chiral HPLC or polarimetry, supplemented by computational methods (DFT calculations) to predict transition states. Researchers should adopt FINER criteria (Feasible: accessible reagents; Novel: enantioselective innovations; Ethical: non-toxic catalysts) to evaluate methodological rigor .

Q. What computational models are effective for predicting the reactivity and stability of tricyclo[4.3.1.0(1,6)]deca-3-ene derivatives?

Methodological Answer: Density Functional Theory (DFT) and Molecular Mechanics (MM2) calculations model ring strain and radical stabilization. For example, DFT can predict the stability of cyclobutanol intermediates in radical cascades . Researchers should cross-validate computational data with experimental results (e.g., kinetic studies) and document software parameters (basis sets, solvation models) for reproducibility .

Advanced Research Questions

Q. How do ring strain and electronic effects influence the regioselectivity of functionalization reactions in tricyclo[4.3.1.0(1,6)]deca-3-ene derivatives?

Methodological Answer: Ring strain (evident in cyclopropane/cyclobutane moieties) directs reactivity toward less strained positions. Electronic effects are probed via Hammett plots or substituent-dependent kinetic studies. For example, electron-deficient groups stabilize radical intermediates in SmI₂-mediated cyclizations . Researchers should design experiments using multivariate analysis (e.g., DOE) to isolate strain vs. electronic contributions .

Q. What strategies address the scalability challenges in synthesizing tricyclo[4.3.1.0(1,6)]deca-3-ene-based natural products (e.g., plumisclerin A), particularly in optimizing multi-step sequences?

Methodological Answer: Scalability requires optimizing key steps (e.g., cyclization yields) and minimizing purification bottlenecks. Yao’s synthesis of (+)-plumisclerin A highlights iterative optimization of reaction conditions (temperature, catalyst loading) and telescoping steps . Researchers should employ process chemistry principles (e.g., PAT tools for real-time monitoring) and document failure modes systematically .

Q. How can advanced spectroscopic techniques (e.g., in situ NMR, cryo-EM) elucidate transient intermediates in tricyclo[4.3.1.0(1,6)]deca-3-ene rearrangements?

Methodological Answer: In situ NMR captures short-lived intermediates (e.g., radicals or carbocations), while cryo-EM visualizes supramolecular assemblies. For example, time-resolved ESR spectroscopy has been used to track radical lifetimes in strained systems . Researchers should integrate these methods with stopped-flow kinetics and theoretical simulations to map reaction coordinates .

Q. What role do non-classical bonding interactions (e.g., hyperconjugation, agostic bonds) play in stabilizing the tricyclo[4.3.1.0(1,6)]deca-3-ene framework?

Methodological Answer: Hyperconjugation in strained systems is studied via NBO (Natural Bond Orbital) analysis, while X-ray charge density maps reveal agostic interactions. For instance, the tricyclo[6.2.1.0²,⁷]undeca-4,9-diene-3,6-dione framework exhibits carbonyl group proximity that facilitates non-classical stabilization . Researchers should combine crystallographic data with QTAIM (Quantum Theory of Atoms in Molecules) for comprehensive bonding analysis .

Methodological Frameworks and Best Practices

- Experimental Design : Use PICO to structure comparative studies and FINER to ensure feasibility/novelty .

- Data Analysis : Apply statistical tools (ANOVA, PCA) to differentiate experimental variables and avoid Type I/II errors .

- Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., radicals, toxic catalysts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.